SB-203580 analogue (4)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB-203580, also known as 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl) 1H-imidazole, is a specific pyridinyl imidazole inhibitor of p38-MAPK (Mitogen-activated Protein Kinase) signaling pathway . It is a selective inhibitor of p38 MAPK and does not inhibit ERK or JNK .

Synthesis Analysis

The synthesis of SB-203580 involves competitive binding with ATP, with selectivity likely determined by nonconserved regions within or near the ATP binding pocket . It inhibits c-Raf with an IC50 of 2 mM in vitro .Molecular Structure Analysis

The molecular weight of SB-203580 is 377.43 g/mol and its molecular formula is C21H16FN3OS . It is supplied as a lyophilized white powder .Chemical Reactions Analysis

SB-203580 inhibits the activation of MAPKAPK-2 by p38 MAPK and subsequent phosphorylation of HSP27 . It inhibits p38 MAPK catalytic activity by binding to the ATP-binding pocket, but does not inhibit phosphorylation of p38 MAPK by upstream kinases .Physical And Chemical Properties Analysis

SB-203580 is soluble in DMSO at 100mg/ml and EtOH at 10mg/ml . It is supplied as a lyophilized white powder .科学的研究の応用

1. Identification of Cellular Targets

An SB-203580 analogue has been utilized to identify cellular targets of protein kinase inhibitors. A study demonstrated the use of an SB-203580 analogue for affinity chromatography, enabling the enrichment and identification of several previously unknown protein kinase targets of SB 203580. This has implications for understanding the action of p38 kinase inhibitors and their development as anti-inflammatory drugs (Godl et al., 2003).

2. Involvement in Cytokine Production

Research has shown that SB-203580 is involved in the production of various cytokines. A study used an SB 203580-resistant form of p38α to demonstrate the requirement of p38 MAPK activity for the production of cytokines like IL-1β, IL-6, IL-10, and TNFα (Guo, Gerl, & Schrader, 2003).

3. Role in Stress Response and Inflammation

Another study found that SB 203580 inhibits a MAP kinase homologue stimulated by cellular stresses and interleukin-1. This inhibitor suppresses the activation of MAPKAP kinase-2 and prevents the phosphorylation of heat shock protein (HSP) 27 in response to stress stimuli, indicating its role in stress response and inflammation (Cuenda et al., 1995).

4. Antiphospholipid Antibody-Mediated Thrombosis

SB 203580 has been studied for its effectiveness in reversing the pathogenic effects of antiphospholipid antibodies, showing significant reductions in several markers of thrombosis and inflammation. This suggests its potential use in therapies for thrombosis in patients with antiphospholipid syndrome (Vega-Ostertag et al., 2007).

5. Modulation of ERK Signaling

SB 203580 has been found to activate members of the ERK cascade in human monocytic THP-1 cells, impacting the signaling pathways involved in various cellular processes (Numazawa et al., 2003).

6. Diabetic Cardiomyopathy

In diabetic cardiomyopathy research, SB 203580 has been investigated for its role in attenuating left ventricular dysfunction by mediating pro-inflammatory cardiac cytokine levels (Westermann et al., 2006).

作用機序

Safety and Hazards

将来の方向性

SB-203580 has been shown to enhance the growth and self-renewal of mouse embryonic stem (ES) cells and promote long-term maintenance of human naïve ground state pluripotent stem cells . It also promotes proliferation of human endothelial progenitor cells and neonatal and adult rat cardiomyocytes . Future research may focus on these areas and its potential therapeutic applications.

特性

IUPAC Name |

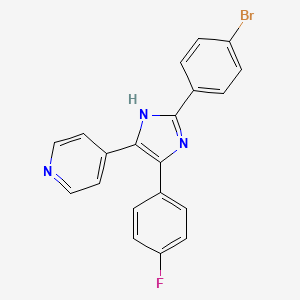

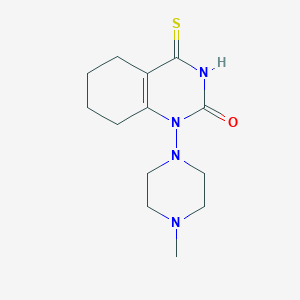

4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrFN3/c21-16-5-1-15(2-6-16)20-24-18(13-3-7-17(22)8-4-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCECUPUQFBKLMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)

![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)